molecular formula C11H10N4S B2814726 4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 294889-34-2

4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline

Cat. No. B2814726
CAS RN: 294889-34-2
M. Wt: 230.29
InChI Key: ZGDQAQZRJZDYMQ-UHFFFAOYSA-N
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Description

“4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline” is a chemical compound that has been studied for its potential applications in various fields . It is a solid substance with a complex molecular structure .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a 2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl group . The compound’s structure can be represented using various notation systems, including SMILES and InChI .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it has been found to undergo oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates . This suggests that the compound can be bioactivated to reactive species .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully known. It is known to be a solid substance . More detailed information about its physical and chemical properties would require further analysis.

Scientific Research Applications

Ghrelin Receptor Inverse Agonists

This compound has been studied as a potential inverse agonist of the ghrelin receptor . Ghrelin is a hormone that plays a crucial role in regulating energy homeostasis, and its receptor is a promising target for treating metabolic disorders. The compound’s imidazo[2,1-b]thiazole scaffold is of particular interest due to its potential for bioactivation .

Drug Metabolism Studies

The compound’s imidazo[2,1-b]thiazole scaffold has been the subject of drug metabolism studies . Researchers have been particularly interested in the potential for cytochrome P450 (CYP)-mediated S-oxidation on the thiazole sulfur within the imidazo[2,1-b]thiazole framework .

Antimycobacterial Agents

Imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide derivatives, which include this compound, have been evaluated for their potential as antimycobacterial agents . Some derivatives have shown significant activity against Mycobacterium tuberculosis .

Selective Inhibition of Mycobacterium tuberculosis

The compound has been found to selectively inhibit Mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria . This suggests that it could be a promising candidate for the development of new anti-tuberculosis drugs .

Bioactivation Pathways

The compound has been used in studies examining the bioactivation pathways of similar compounds . These studies have provided valuable insights into how these compounds are metabolized in the body .

Chemical Intervention Strategy

The compound has been involved in a rational chemical intervention strategy that replaced the thiazole ring with a 1,2,4-thiadiazole group . This modification was made to reduce the potential for bioactivation to reactive species .

Safety And Hazards

As with any chemical compound, handling “4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline” requires appropriate safety measures. It is classified as a combustible solid . More detailed safety and hazard information would require further analysis.

properties

IUPAC Name

4-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-7-14-15-6-10(13-11(15)16-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDQAQZRJZDYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline

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